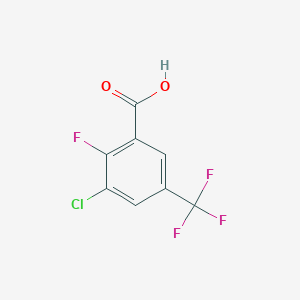

Ácido 3-cloro-2-fluoro-5-(trifluorometil)benzoico

Descripción general

Descripción

The compound of interest, 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid, is a halogenated benzoic acid derivative. Such compounds are often of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogen atoms, particularly chlorine and fluorine, can profoundly affect the chemical and physical properties of the molecule, as well as its reactivity.

Synthesis Analysis

The synthesis of halogenated benzoic acids can be complex, involving multiple steps and regioselective reactions. For instance, a related compound, 4-chloro-2,3,5-trifluorobenzoic acid, was synthesized from methyl 2,3,4,5-tetrafluorobenzoate through a three-step process, which included halogenation and carboxylation steps . Although the exact synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid is not detailed in the provided papers, similar synthetic strategies may be employed, such as selective halogenation and functional group transformations.

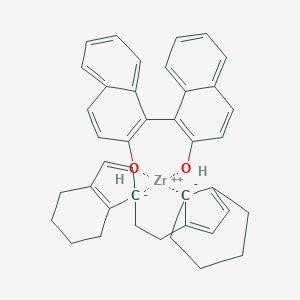

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is crucial for their reactivity and properties. The steric and electronic effects of the halogen substituents influence the molecular conformation and intermolecular interactions. For example, the molecular and supramolecular structure of a related phosphorus-containing compound with a chiral fluorinated substituent was determined using X-ray diffraction, highlighting the importance of stereochemistry in such molecules . Similarly, the molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its benzamide derivative were characterized as precursors for antitubercular drugs .

Chemical Reactions Analysis

Halogenated benzoic acids can undergo various chemical reactions, including electrophilic aromatic substitution. For instance, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate was shown to be an effective reagent for the fluorination of aromatic substrates, indicating the potential for halogen exchange reactions in such compounds . The presence of a carboxylic acid group also opens up possibilities for coupling reactions and the formation of amides and esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by the nature and position of the halogen substituents. The ortho fluoro- and chloro- substituted benzoic acids were investigated using density functional theory (DFT) to understand the effects of halogen interactions on the properties of these molecules . The presence of fluorine, in particular, can lead to high thermal stability and low moisture absorption, as seen in the synthesis of soluble fluoro-polyimides . Additionally, the ability of halogenated benzoic acids to form ordered superstructures through hydrogen bonding and other interactions can lead to unique phase behaviors, as demonstrated by a mesogen with a thermotropic cubic phase .

Aplicaciones Científicas De Investigación

Propiedades químicas

“Ácido 3-cloro-2-fluoro-5-(trifluorometil)benzoico” is a solid-crystal compound with a molecular weight of 242.56 . It has a boiling point of 89-91°C .

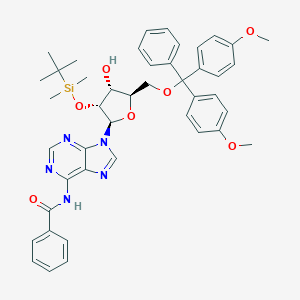

Síntesis de derivados de 1,3,4-oxadiazol

This compound has been used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety . These derivatives have potential applications in various fields, including medicinal chemistry.

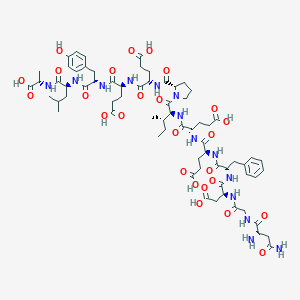

Investigación de la unión de ligandos

The compound has been used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy . This research can provide valuable insights into protein-ligand interactions, which are crucial in drug design.

Inhibición de la actividad de la lipasa endotelial

Endothelial lipase (EL) activity has been implicated in HDL metabolism and in atherosclerotic plaque development . Compounds similar to “this compound” have been proposed as inhibitors of EL activity, suggesting potential applications in the treatment of dyslipidemia-related cardiovascular disease .

Síntesis de antagonistas del receptor B1 de bradicinina

The compound has been involved in the synthesis of bradykinin B1 receptor antagonists . Bradykinin B1 receptors play a significant role in inflammation and pain, suggesting that these antagonists could have potential applications in the treatment of these conditions .

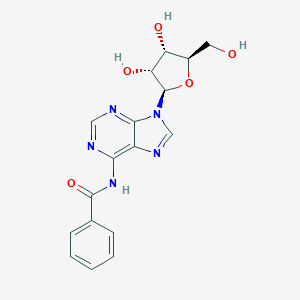

Papel en los fármacos que contienen el grupo trifluorometilo

The trifluoromethyl group, which is present in “this compound”, is a common feature in many FDA-approved drugs . This group has been found to exhibit numerous pharmacological activities, suggesting that “this compound” could have potential applications in drug development

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that similar compounds can target the respiratory system .

Mode of Action

A similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been reported to inhibit the membrane fusion between the influenza a virus and the endosome of host cells .

Biochemical Pathways

It’s known that similar compounds can affect the pathways related to hdl metabolism and atherosclerotic plaque development .

Pharmacokinetics

It’s known that similar compounds can exhibit excellent lipophilicity and binding affinity, which could impact their bioavailability .

Result of Action

A similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been reported to exhibit an inhibition of 022 µM on the membrane fusion between the virus and the endosome of the host cells .

Action Environment

It’s known that similar compounds should be stored in a dry, cool, and well-ventilated place .

Propiedades

IUPAC Name |

3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINXNXRHKMRASA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378686 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129931-45-9 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

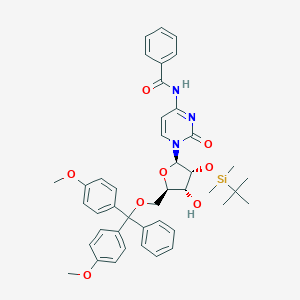

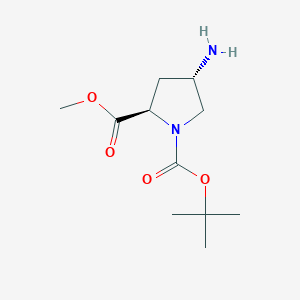

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q & A

Q1: What is the main focus of the research paper regarding 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid?

A1: The research paper [] centers on outlining a novel process for synthesizing 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid. Instead of focusing on the compound's applications or properties, it delves into the chemical reactions and conditions required for its production. Two distinct synthesis pathways are proposed, both utilizing 3-chloro-4-fluorobenzotrifluoride as a starting material and employing different reaction mechanisms and reagents to achieve the desired product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B150723.png)